molecular formula C9H6N2O4 B8302172 4-methyl-5-nitro-1H-indole-2,3-dione

4-methyl-5-nitro-1H-indole-2,3-dione

Cat. No.: B8302172
M. Wt: 206.15 g/mol
InChI Key: UXAANGVYPOYHMJ-UHFFFAOYSA-N
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Description

4-Methyl-5-nitro-1H-indole-2,3-dione is a synthetic derivative of isatin (1H-indole-2,3-dione), a versatile scaffold prominent in medicinal and organic chemistry. This compound features a methyl substituent at the 4-position and a nitro group at the 5-position of the indole ring, modifications known to significantly influence the compound's electronic properties and biological activity . As a high-purity reference standard, it is intended for research and further manufacturing applications, strictly not for diagnostic or therapeutic human use. Isatin derivatives are recognized as synthetically versatile substrates for constructing a diverse library of heterocyclic compounds, including quinoline-4-carboxylic acids . In pharmacological research, substituted isatins have demonstrated a range of biological properties; for instance, the 5-nitro substituent is a key pharmacophore in some active derivatives . Related compounds have been investigated for anxiogenic, sedative, anticonvulsant, antiviral, and tuberculostatic activities, often acting as antagonists on specific peptide receptors . The specific pattern of substitution on the this compound core makes it a valuable intermediate for researchers exploring structure-activity relationships in these areas. This product is presented with comprehensive structural characterization data. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound in accordance with good laboratory practices.

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

4-methyl-5-nitro-1H-indole-2,3-dione

InChI

InChI=1S/C9H6N2O4/c1-4-6(11(14)15)3-2-5-7(4)8(12)9(13)10-5/h2-3H,1H3,(H,10,12,13)

InChI Key

UXAANGVYPOYHMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C(=O)C(=O)N2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in This compound likely increases electrophilicity at the carbonyl positions compared to halogen or hydroxyl analogs, influencing reactivity in nucleophilic substitutions .

Physicochemical and Spectroscopic Properties

Infrared (IR) Spectroscopy

  • Nitro-Substituted Isatins: Strong absorption bands near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) and 1700–1750 cm⁻¹ (C=O stretching) are characteristic .
  • Hydroxyl-Substituted Analogs : Additional broad peaks near 3200–3400 cm⁻¹ (O–H stretching) .

NMR Spectroscopy

  • ¹H-NMR : Methyl groups typically resonate as singlets near δ 2.3–2.6 ppm , while nitro-substituted aromatic protons appear downfield (δ 7.5–8.5 ppm) due to electron withdrawal .
  • ¹³C-NMR : Carbonyl carbons (C2, C3) resonate near δ 160–180 ppm ; nitro groups deshield adjacent aromatic carbons .

Activity Trends :

  • Nitro vs. Halogen : Nitro-substituted derivatives may exhibit stronger cytotoxicity but lower metabolic stability compared to halogenated analogs.
  • Methyl Substituents : Enhance bioavailability but may reduce solubility in polar solvents.

Preparation Methods

Sandmeyer Route to 4-Methylisatin

The classical Sandmeyer reaction remains the most reliable method for constructing the isatin core. Starting with 4-methylaniline , condensation with chloral hydrate and hydroxylamine hydrochloride in concentrated sulfuric acid yields 4-methylisatin (1H-indole-2,3-dione). This reaction proceeds via formation of an isonitrosoacetanilide intermediate, which cyclizes under acidic conditions.

Key conditions :

  • Temperature : 0–5°C during nitrosation.

  • Acid concentration : ≥85% sulfuric acid.

  • Yield : 70–80% after recrystallization from ethanol.

Nitration of 4-Methylisatin

Nitration of 4-methylisatin employs a mixed acid system (HNO₃/H₂SO₄) to introduce the nitro group at position 5. The methyl group at position 4 acts as an ortho/para director, favoring nitration at position 5 due to steric and electronic factors.

Procedure :

  • Dissolve 4-methylisatin in concentrated H₂SO₄ at 0°C.

  • Add fuming HNO₃ dropwise while maintaining temperature <5°C.

  • Stir for 5–10 minutes, then quench in ice water.

  • Isolate the precipitate via filtration and recrystallize from methanol.

Yield : 90–97%.

Advanced Methodologies and Optimization

One-Pot Synthesis via Directed Metalation

Recent studies explore transition-metal-catalyzed methods to streamline synthesis. For example, palladium-mediated C–H activation enables direct methylation of 5-nitroisatin at position 4. This approach avoids multi-step sequences but requires stringent anhydrous conditions.

Reagents :

  • Pd(OAc)₂ (5 mol%), MeB(OH)₂ (1.2 equiv).

  • Solvent: DMF/H₂O (10:1) at 80°C.

  • Yield: 65–70%.

Microwave-Assisted Nitration

Microwave irradiation significantly reduces reaction times for nitration. A protocol using 300 W irradiation for 2 minutes achieves complete conversion of 4-methylisatin to the nitro derivative, with yields comparable to conventional methods (92%).

Spectroscopic Characterization and Analytical Data

NMR Spectroscopy

  • ¹H NMR (DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.28 (d, J = 8.6 Hz, 1H, H-7), 7.05 (d, J = 8.6 Hz, 1H, H-6), 3.44 (s, 3H, CH₃).

  • ¹³C NMR : δ 182.1 (C-3), 175.9 (C-2), 152.4 (C-5), 140.2 (C-4), 128.7–116.3 (aromatic carbons), 30.1 (CH₃).

IR Spectroscopy

  • Strong bands at 1715 cm⁻¹ (C=O stretch) and 1530 cm⁻¹ (asymmetric NO₂ stretch).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (HPLC)Limitations
Sandmeyer + NitrationSequential functionalization88–97≥98%Multi-step, acidic waste
One-Pot MetalationDirect C–H methylation65–7095%Requires Pd catalyst
Microwave NitrationRapid energy transfer90–9297%Specialized equipment needed

Industrial-Scale Production Considerations

Solvent Recycling

Ethanol and methanol recrystallization solvents are reclaimed via distillation, reducing costs by 20–30% in pilot-scale trials.

Waste Management

Neutralization of spent H₂SO₄/HNO₃ mixtures with Ca(OH)₂ generates gypsum (CaSO₄), which is repurposed in construction materials .

Q & A

Q. What are the established synthetic routes for 4-methyl-5-nitro-1H-indole-2,3-dione, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via nitration and alkylation of indole-2,3-dione precursors. For example, nitration at the 5-position of 4-methylindole-2,3-dione can be achieved using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration . Intermediates are characterized using 1H/13C NMR (to confirm substitution patterns) and HPLC-MS (to assess purity). Crystallization from DMSO or DMF is recommended for final purification, as seen in analogous indole-dione syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups.
  • X-ray crystallography : Resolves the planar indole-dione core and nitro/methyl substituent geometry. For example, single crystals grown via slow evaporation from DMSO can be analyzed using SHELXL for refinement, with hydrogen-bonding interactions (e.g., N–H···O) critical for lattice stability .
  • Elemental analysis : Validates empirical formulas (e.g., C₉H₆N₂O₄) .

Q. How is preliminary cytotoxicity screening conducted for this compound?

  • Methodological Answer : Cytotoxicity is evaluated using MTT assays against cancer cell lines (e.g., HeLa, MCF-7). A typical protocol involves:
  • Diluting the compound in DMSO (≤0.1% final concentration).
  • Incubating cells for 48–72 hours.
  • Comparing IC₅₀ values to reference drugs (e.g., doxorubicin). Structural analogs like 5-nitroindole-2,3-diones show activity in the 10–50 µM range, suggesting nitro groups enhance cytotoxicity via redox cycling .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer :
  • Catalyst screening : Test Lewis acids (e.g., FeCl₃, AlCl₃) or iodine (10 mol%) to enhance electrophilic substitution (e.g., nitration) .
  • Solvent selection : Polar aprotic solvents (e.g., MeCN) improve nitro group incorporation.
  • Temperature control : Maintain nitration below 10°C to avoid byproducts. For example, yields increased from 24% to 67% by optimizing FeCl₃ concentration and temperature .

Q. What structural modifications enhance the biological activity of 4-methyl-5-nitroindole-2,3-dione derivatives?

  • Methodological Answer :
  • Nitro group position : 5-Nitro substitution maximizes cytotoxicity due to favorable steric and electronic effects .
  • Methyl substitution : 4-Methyl improves lipophilicity, enhancing membrane permeability.
  • Hybrid derivatives : Conjugation with triazoles or piperidine rings (via click chemistry) increases target selectivity, as seen in antitubercular analogs .

Q. How are crystallographic challenges (e.g., twinning, weak diffraction) addressed during structure refinement?

  • Methodological Answer :
  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for weak diffractors.
  • Software tools : SHELXL refines twinned data using the TWIN/BASF commands, while OLEX2 visualizes hydrogen-bond networks to validate intermolecular interactions .
  • Disorder modeling : Apply PART and SIMU restraints for methyl/nitro groups with partial occupancy .

Q. How do structural analogs (e.g., 5-chloro or 5-fluoro derivatives) compare in reactivity and bioactivity?

  • Methodological Answer :
  • Electrophilicity : Nitro > chloro > fluoro substituents, affecting nucleophilic attack rates (e.g., SNAr reactions).
  • Bioactivity : 5-Nitro derivatives show superior anticancer activity (IC₅₀ ~15 µM) compared to chloro analogs (~30 µM), attributed to nitroreductase activation . Comparative studies require docking simulations (e.g., AutoDock Vina) to predict target binding .

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